molecular formula C8H11ClN2 B170276 2-tert-Butyl-4-chloropyrimidine CAS No. 18436-67-4

2-tert-Butyl-4-chloropyrimidine

Cat. No.: B170276
CAS No.: 18436-67-4
M. Wt: 170.64 g/mol
InChI Key: WJXFFDWYYFLYFK-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2. It is a pyrimidine derivative, characterized by the presence of a tert-butyl group at the 2-position and a chlorine atom at the 4-position of the pyrimidine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-chloropyrimidine typically involves the reaction of pyrimidine derivatives with tert-butyl and chlorine substituents. One common method involves the use of organolithium reagents for regioselective synthesis. For example, the reaction of 2,4-dichloropyrimidine with tert-butyl lithium in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-chloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with N-methylpiperazine can yield N-methyl-2-tert-butyl-4-piperazinylpyrimidine .

Scientific Research Applications

2-tert-Butyl-4-chloropyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may interact with the serotonin receptor, enhancing binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom at the 4-position makes it more reactive in nucleophilic substitution reactions compared to its methyl or fluorine analogs .

Properties

IUPAC Name

2-tert-butyl-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXFFDWYYFLYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647969
Record name 2-tert-Butyl-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-67-4
Record name 2-tert-Butyl-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-4-chloropyrimidine
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